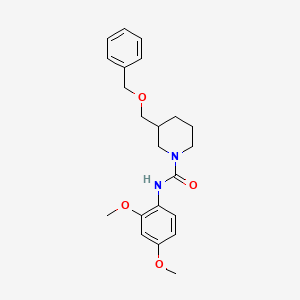

![molecular formula C8H11F3O3 B2914079 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid CAS No. 1989638-40-5](/img/structure/B2914079.png)

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are often used in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Synthesis Analysis

The synthesis of trifluoromethyl ketones has been extensively studied. Fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a common feature in many pharmaceuticals and agrochemicals . It is a small, highly electronegative group that can significantly alter the physical and chemical properties of a molecule .Chemical Reactions Analysis

Trifluoromethyl groups can participate in a variety of chemical reactions. For example, they can be used as synthons in the construction of fluorinated pharmacons .Physical and Chemical Properties Analysis

Trifluoromethyl groups can significantly affect the physical and chemical properties of a molecule. They are highly electronegative, which can increase the polarity and lipophilicity of a molecule .Applications De Recherche Scientifique

Solar Cell Applications

Organic sensitizers are crucial for the efficiency of solar cells. The engineering of organic sensitizers, including 3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid derivatives, has demonstrated a significant impact on solar cell performance. These sensitizers, when anchored onto TiO2 films, have shown to achieve unprecedented incident photon to current conversion efficiency, marking a notable advancement in photovoltaic technology. The photovoltaic data underscore the potential of these sensitizers in enhancing solar cell efficiency, highlighting the importance of molecular engineering in the development of next-generation solar technologies (Kim et al., 2006).

Selective Esterifications in Organic Synthesis

In the realm of organic synthesis, the selective esterification of primary alcohols is a process of great interest. Research has shown that derivatives of this compound, such as Oxyma and its derivatives, play a significant role in facilitating these reactions. These compounds have been found to enhance the esterification process of a wide range of carboxylic acids with primary alcohols, demonstrating their utility in complex organic synthesis processes. The ability to selectively esterify primary alcohols in water-containing solvents opens new pathways for efficient and environmentally friendly organic synthesis (Wang et al., 2012).

Advancements in Electrophilic Reagents

The development of electrophilic reagents is critical for broadening the scope of chemical transformations. Hypervalent trifluoromethylthio-iodine(III) reagent represents a breakthrough in this field, enabling versatile trifluoromethylthiolation reactions. This compound, closely related to this compound, serves as a potent electrophilic reagent, offering new avenues for introducing the trifluoromethylthio group into various molecular frameworks. The findings from this research not only expand the toolkit of electrophilic reagents but also provide insights into the activation mechanisms involved in these chemical processes (Yang et al., 2020).

Polymer Production Aid in Food Contact Materials

In the field of material science, specifically concerning food contact materials, the safety assessment of substances used during the manufacture of fluoropolymers is of paramount importance. Research on substances like perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, a compound related to this compound, has been conducted to ensure their safety in food contact applications. These studies are essential for confirming that such substances, when used as polymer production aids, do not pose safety concerns to consumers. This research underscores the importance of rigorous safety assessments in the development and application of new materials in contact with food (Flavourings, 2014).

Orientations Futures

Propriétés

IUPAC Name |

3-[(2S,5R)-5-(trifluoromethyl)oxolan-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZSXFNWSDLMTD-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CCC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

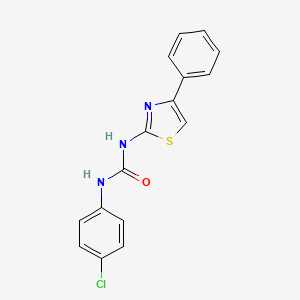

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)

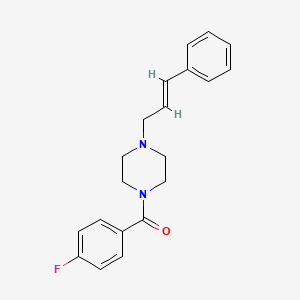

![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)

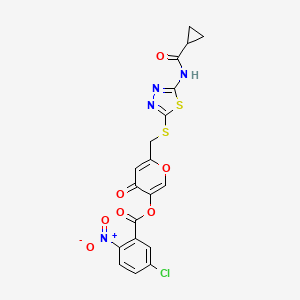

![methyl 2-[[5-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914002.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate](/img/structure/B2914006.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2914007.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914009.png)

![N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2914011.png)

![4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2914012.png)

![1-(4-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914015.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2914016.png)